Product packaging for Pyrimidine-4,6-dicarboxylic acid(Cat. No.:CAS No. 16490-02-1)

Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161
CAS No.: 16490-02-1
M. Wt: 168.11 g/mol
InChI Key: XIEOKRXVAACBHI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-4,6-dicarboxylic Acid as a Versatile Heterocyclic Synthon

The strategic placement of two carboxylic acid groups on the pyrimidine (B1678525) core makes this compound an exceptionally versatile heterocyclic synthon. This structural arrangement allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The carboxylate groups can participate in reactions such as esterification and amidation, providing pathways to a diverse range of derivatives. ontosight.aigoogle.com

Furthermore, the nitrogen atoms within the pyrimidine ring, coupled with the carboxylate oxygens, create multiple coordination sites. This feature is pivotal in the field of coordination chemistry, where the molecule acts as a ligand to form stable complexes with a wide array of metal ions. researchgate.net The planar topology of the pyrimidine-4,6-dicarboxylate dianion, a result of the positioning of the carboxylate groups, facilitates a bis-chelating coordination mode, though higher connectivity is also achievable through its non-coordinated carboxylate oxygen atoms. publish.csiro.au This adaptability makes it a valuable building block for designing novel materials with specific structural and functional properties.

Overview of this compound in Contemporary Organic and Inorganic Chemistry Research

The application of this compound (H₂pmdc) spans a significant portion of modern chemical research, from the synthesis of potential pharmaceuticals to the construction of advanced materials.

In inorganic chemistry , H₂pmdc is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Researchers have successfully synthesized a variety of these structures by reacting H₂pmdc with different metal ions under various conditions. For instance, hydrothermal and reflux synthesis methods have been employed to create complexes with metals like magnesium and lead. The resulting materials exhibit a range of dimensionalities, from one-dimensional chains to complex three-dimensional networks, the structures of which are highly dependent on synthetic parameters such as temperature and solvent. researchgate.net

Recent research has highlighted the synthesis of luminescent MOFs using H₂pmdc and lead(II) nitrate (B79036) through a solvent-free, mechano-thermal procedure. ugr.esmdpi.com Similarly, solvent-free melt reactions with lanthanide(III) nitrates have yielded three-dimensional coordination polymers with interesting magnetic and photoluminescent properties. rsc.org These materials have potential applications in areas such as gas sorption and as radiopharmaceutical probes. researchgate.netresearchgate.netbohrium.com

In organic chemistry , derivatives of this compound are of significant interest. For example, its diamides have been identified as inhibitors of enzymes like proline hydroxylase and lysine (B10760008) hydroxylase, suggesting their potential as fibrosuppressants and immunosuppressants. google.com These findings open avenues for the development of new therapeutic agents for treating diseases related to collagen metabolism. google.com The synthesis of various amide and ester derivatives further underscores its role as a key intermediate in the creation of complex organic molecules with potential biological activities. ontosight.aiontosight.ai

Evolution of Research Perspectives on this compound

The scientific community's interest in this compound has evolved significantly over time. Initial research likely focused on its fundamental synthesis and characterization. An early preparation method involved the oxidation of commercially available 4,6-dimethylpyrimidine. researchgate.net

Over the decades, the focus has shifted towards harnessing its unique structural features for specific applications. The recognition of its potential as a multidentate ligand has propelled its use in coordination chemistry, leading to a surge in the development of novel coordination polymers and MOFs with tailored properties. researchgate.netugr.esrsc.org The ability to control the dimensionality and functionality of these materials by tuning reaction conditions represents a major advancement in the field. researchgate.net

More recently, the biological and medicinal significance of this compound and its derivatives has come to the forefront. ontosight.ai Investigations into their enzymatic inhibition and potential as antimicrobial or antiviral agents signify a new and exciting direction for research. ontosight.ai This progression from a simple heterocyclic compound to a key player in materials science and medicinal chemistry illustrates the dynamic nature of chemical research and the enduring value of versatile molecular building blocks.

PropertyValue
Molecular FormulaC₆H₄N₂O₄
Melting Point238–240°C
pKa2.14
CAS Number16490-02-1 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B031161 Pyrimidine-4,6-dicarboxylic acid CAS No. 16490-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4,6-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEOKRXVAACBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286236
Record name pyrimidine-4,6-dicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-02-1
Record name 16490-02-1
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Record name pyrimidine-4,6-dicarboxylic acid
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Record name Pyrimidine-4,6-dicarboxylic acid
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Synthetic Methodologies and Derivatization Strategies for Pyrimidine 4,6 Dicarboxylic Acid

Established Synthetic Pathways to Pyrimidine-4,6-dicarboxylic Acid

The synthesis of this compound can be achieved through several methodologies, primarily involving the construction of the pyrimidine (B1678525) ring followed by functional group manipulations.

Condensation Reactions and Other Pyrimidine Ring Formation Methods

The fundamental approach to constructing the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. bu.edu.eg This widely utilized method allows for the formation of the core pyrimidine structure from non-heterocyclic precursors. bu.edu.eg Variations of this strategy include the reaction of amidines, urea (B33335), thiourea, or guanidine (B92328) with a three-carbon fragment possessing bifunctional groups. bu.edu.eg

For instance, the Biginelli reaction, a classic multicomponent reaction, can be adapted to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidine. While not a direct route to the dicarboxylic acid, it exemplifies the condensation principle. More direct methods may involve the condensation of malonic acid derivatives with urea or guanidine under specific conditions. researchgate.net Research has shown that environmental cycling conditions, such as dry/wet cycles, can facilitate the condensation of malonic acid with urea or guanidine to form functionalized pyrimidines. researchgate.net

Another approach involves the transformation of other heterocyclic systems. For example, ring transformation reactions of certain furans or pyrans with amidines can yield pyrimidine derivatives. researchgate.net

Oxidation Protocols for this compound Precursors

A common and efficient route to this compound involves the oxidation of a suitable precursor, such as 4,6-dimethylpyrimidine. A one-pot method has been developed where 4,6-dimethyl-2-(methylthio)pyrimidine (B88904) is first subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the thioether group, yielding 4,6-dimethylpyrimidine. This intermediate then undergoes in-situ oxidation to produce this compound (H₂pmdc) with high yield and purity. This method is advantageous as it eliminates separate oxidation steps and minimizes sulfur contamination.

Alternatively, this compound can be prepared from its corresponding acid chloride (pmdc-Cl₂). This precursor is synthesized by treating the dicarboxylic acid with thionyl chloride (SOCl₂). Subsequent controlled hydrolysis of the acid chloride yields the desired this compound.

Synthesis of this compound Derivatives

The carboxylic acid groups of this compound provide reactive handles for a variety of derivatization strategies, leading to a diverse range of functionalized molecules.

Preparation of Pyrimidine-4,6-dicarboxamides

The conversion of the carboxylic acid groups to amides is a significant derivatization pathway, leading to compounds with important biological activities. Pyrimidine-4,6-dicarboxamides have been identified as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in degenerative joint diseases. google.com

The synthesis of these amides typically involves the activation of the carboxylic acids, often by conversion to the corresponding acyl chlorides, followed by reaction with a desired amine. nih.gov For example, treatment of this compound with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) generates the reactive diacyl chloride. nih.gov This intermediate can then be reacted with a variety of primary or secondary amines to yield the corresponding pyrimidine-4,6-dicarboxamides. google.comnih.gov The use of a base, such as triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction. nih.gov

A specific example is the synthesis of this compound bis-(4-fluoro-3-methyl-benzylamide). uni.lu

Table 1: Synthesis of Pyrimidine-4,6-dicarboxamides

Starting MaterialReagentsProductApplication
This compound1. (COCl)₂, DMF (cat.)2. Appropriate amine, Et₃NPyrimidine-4,6-dicarboxamide (B3055231) derivativesSelective MMP-13 inhibitors google.comnih.gov
This compound1. SOCl₂2. 4-fluoro-3-methyl-benzylamineThis compound bis-(4-fluoro-3-methyl-benzylamide)Medicinal chemistry scaffold uni.lu

Esterification and Other Carboxylic Acid Functionalizations

Esterification of the carboxylic acid groups is another common derivatization strategy. Standard esterification methods, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. youtube.com More modern methods utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for esterification to occur under mild, non-acidic conditions. orgsyn.org Another effective reagent for esterification is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction of carboxylic acids with alcohols. researchgate.net

The carboxylic acid groups can also be used as ligands for the synthesis of metal-organic frameworks (MOFs). For example, reacting this compound with lead(II) nitrate (B79036) under solvent-free, oven-heated conditions results in a three-dimensional MOF. mdpi.com

Synthesis of Substituted Pyrimidine Rings Incorporating Dicarboxylic Acid Moieties

The synthesis of pyrimidine rings that are already substituted and contain the dicarboxylic acid moieties allows for the creation of a wider array of derivatives. This can be achieved by starting with substituted precursors in the initial ring-forming condensation reaction. For example, using substituted amidines or 1,3-dicarbonyl compounds can introduce various functional groups at different positions of the pyrimidine ring. organic-chemistry.orgnanobioletters.com

Multicomponent reactions (MCRs) offer an efficient way to synthesize highly substituted pyrimidines in a single step. nanobioletters.com For instance, a one-pot reaction of an aldehyde, an active methylene (B1212753) compound, and an amidine can lead to the formation of a substituted pyrimidine ring. While not directly yielding the 4,6-dicarboxylic acid, subsequent oxidation of alkyl groups at the 4 and 6 positions could provide the desired product.

Furthermore, existing pyrimidine rings can be functionalized. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or other substituents onto the pyrimidine ring, provided a suitable leaving group is present. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which emphasize the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. benthamdirect.com These sustainable technologies focus on aspects such as atom economy, the use of safer solvents, energy efficiency, and the use of renewable resources to create eco-friendly synthetic pathways. benthamdirect.com Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts are central to this effort, often leading to higher reaction rates, improved yields, and greater selectivity compared to conventional methods. benthamdirect.compeeref.com

Microwave-Assisted Synthesis

Table 1: Microwave-Assisted Synthesis of a Pyrimidine Derivative

StepReactantsCatalystConditionsTimeOutcome
1. Alkynone FormationBenzoyl chloride, 4-ethynyltoluenePd(II)EnCat™Microwave, 90 °C, THF solvent15 min>80% purity (LC-MS)
2. CyclizationAlkynone solution, Amidine hydrochlorideN/AMicrowave, 160 °C, Na2CO3·H2O10 min>90% purity (LC-MS)

Data sourced from a model reaction for the synthesis of 2,4,6-trisubstituted pyrimidines. biotage.co.jp

Solvent-Free Synthesis

A compelling example of a green synthetic route is the solvent-free, mechano-thermal procedure used to create a three-dimensional metal-organic framework (MOF) from this compound and lead(II) nitrate. mdpi.com In this method, the solid reactants are simply ground together in a mortar and then heated in a sealed vessel. mdpi.com This approach completely eliminates the need for solvents, which are often a major source of chemical waste. The reaction proceeds to form a crystalline MOF, with the only significant byproduct, nitric acid, being easily removed. mdpi.com

Key Features of the Solvent-Free MOF Synthesis: mdpi.com

Reactants: this compound, Lead(II) nitrate

Procedure: Smooth hand-grinding of reactants followed by heating in a sealed glass vessel.

Temperature: 150 °C

Duration: 2 days

Advantage: Eliminates solvent use, simplifies product purification.

Strategic Derivatization for Enhanced Research Utility

The two carboxylic acid groups at the 4- and 6-positions of the pyrimidine ring are key functional handles that allow for extensive derivatization. By converting these acidic groups into esters, amides, or other functional groups, chemists can systematically modify the molecule's properties to create compounds for specific research applications, such as developing new therapeutic agents or functional materials. ontosight.aigoogle.com

Amide Derivatives

A primary derivatization strategy involves the conversion of the dicarboxylic acid into diamides. google.com This is typically achieved by first converting the carboxylic acid groups into more reactive intermediates, such as acid chlorides, which are then reacted with a desired amine. nih.gov This method has been used to synthesize a variety of this compound diamides. google.comgoogle.com These derivatives are of significant interest in medicinal chemistry; for instance, specific Pyrimidine-4,6-dicarboxamides have been investigated as selective inhibitors of collagenase (MMP-13), making them potentially useful for treating degenerative joint diseases. google.com

A specific example is the synthesis of this compound bis-[(pyridin-3-ylmethyl)-amide]. ontosight.aiuni.lu The structure, featuring a central pyrimidine core flanked by two pyridine-containing amide linkages, highlights how complex molecules can be designed and synthesized for potential applications in medicine and coordination chemistry. ontosight.ai

Ester Derivatives

Another fundamental derivatization pathway is the formation of esters. The dicarboxylic acid can be converted into its corresponding diester through reaction with an alcohol. google.com This can be accomplished through various standard esterification methods, such as reacting the corresponding acid chloride with an alcohol. google.commdpi.com A widely used method for esterification under mild, non-acidic conditions involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst. orgsyn.org This approach is versatile and can be applied to a broad range of acids and alcohols. orgsyn.org These ester derivatives serve as important building blocks for the synthesis of more complex molecules and materials. researchgate.net

Table 2: Derivatization Strategies for this compound

Derivative TypeGeneral MethodKey ReagentsResearch Utility / Application
AmideReaction of an amine with an activated form of the dicarboxylic acid (e.g., acid chloride). google.comnih.govThionyl chloride or Oxalyl chloride (to form acid chloride), desired amine. nih.govDevelopment of bioactive molecules, such as selective enzyme inhibitors (e.g., collagenase inhibitors). google.com
EsterReaction of an alcohol with the dicarboxylic acid or its activated form. google.comorgsyn.orgAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP). orgsyn.orgBuilding blocks for polymers (e.g., biodegradable plastics) and other functional materials. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs of Pyrimidine 4,6 Dicarboxylic Acid

Ligand Design Principles with Pyrimidine-4,6-dicarboxylic Acid

This compound (H₂pmdc) is a versatile ligand in the design of coordination polymers and metal-organic frameworks (MOFs) due to its distinct structural and electronic features. The nearly planar geometry of the pyrimidine-4,6-dicarboxylate (pmdc) dianion allows it to function effectively as a bis-bidentate bridging ligand, facilitating the construction of one-dimensional (1D) metal complexes. rsc.org The presence of two nitrogen atoms within the pyrimidine (B1678525) ring and two carboxylate groups provides multiple coordination sites, enabling a variety of binding modes with metal ions. ontosight.ainih.gov

The design principles for utilizing H₂pmdc in coordination chemistry revolve around its ability to form stable chelating rings with metal centers. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups can coordinate to a metal ion, leading to the formation of robust coordination compounds. ontosight.ainih.gov The specific coordination mode and the resulting architecture of the coordination polymer or MOF can be influenced by factors such as the choice of metal ion, reaction temperature, and the solvent used during synthesis. researchgate.netacs.org This adaptability makes this compound a valuable building block for creating materials with diverse structural features, ranging from simple 1D chains to complex three-dimensional (3D) porous networks. researchgate.netacs.org

Formation of Coordination Polymers and Metal-Organic Frameworks

The formation of coordination polymers and MOFs using pyrimidine-4,6-dicarboxylate is significantly influenced by the chosen synthetic methodology. The stoichiometry and structural characteristics of the resulting materials are highly dependent on the reaction conditions. researchgate.netacs.org

Hydrothermal Synthesis Routes for Pyrimidine-4,6-dicarboxylate Coordination Compounds

Hydrothermal synthesis is a widely employed technique for the preparation of coordination compounds from this compound. nih.gov This method involves reacting the ligand with a metal salt in water or another solvent at elevated temperatures and pressures. The specific conditions of the hydrothermal reaction, such as temperature, play a crucial role in determining the final structure of the product. researchgate.netacs.org For instance, a series of manganese(II) coordination polymers with varying dimensionalities, from 1D chains to 2D layers and a 3D porous network, have been synthesized by manipulating the reaction temperature and solvent. researchgate.netacs.org The use of auxiliary ligands in conjunction with this compound under hydrothermal conditions can also lead to a wide range of structural diversity in the resulting coordination polymers. nih.gov

Table 1: Examples of Manganese(II) Pyrimidine-4,6-dicarboxylate Coordination Polymers Synthesized via Hydrothermal Methods

CompoundFormulaDimensionality
1 {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n1D Chain
2 {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n1D Chain
3 {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n2D Layer
4 {[Mn(pmdc)]·2H₂O}n3D Porous Network

Source: Inorganic Chemistry acs.org

Solvent-Free Mechanochemical Synthesis of Pyrimidine-4,6-dicarboxylate MOFs

Solvent-free mechanochemical synthesis offers an alternative, environmentally friendly approach to the formation of MOFs. nih.gov This method involves the direct grinding of solid reactants, often with a small amount of liquid to facilitate the reaction, a technique known as liquid-assisted grinding. nih.gov This process can produce MOFs with high efficiency and in quantitative yields without the need for bulk solvents. rsc.org

A notable example is the synthesis of a 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n. mdpi.com This was achieved by mixing lead(II) nitrate (B79036) and this compound in a mortar, followed by heating in an airtight vessel. mdpi.com This mechano-thermal procedure in the absence of a solvent resulted in the crystallization of the MOF. mdpi.com This solvent-free approach is considered a green chemistry method as it reduces waste and can enhance reaction rates. researchgate.net

Coordination Modes of Pyrimidine-4,6-dicarboxylate Ligands

The pyrimidine-4,6-dicarboxylate (pmdc) ligand exhibits remarkable versatility in its coordination to metal ions, adopting various geometries and bridging modes that give rise to a rich diversity of supramolecular architectures. nih.govresearchgate.net

Tetradentate and Pentadentate Coordination Geometries

The pmdc ligand commonly displays a tetradentate coordination mode. researchgate.netacs.org In this arrangement, it typically acts as a μ-(κO,κN:κO'',κN') bridging ligand, where the carboxylate groups are nearly coplanar with the pyrimidine ring. researchgate.netacs.org This mode is observed in several manganese(II) coordination polymers. researchgate.netacs.org

In some instances, the pmdc moiety can adopt a pentadentate μ₃-(κO,κN:κO'',κN':κO) coordination mode. researchgate.netacs.org This increased denticity allows for the formation of more complex and higher-dimensional structures. For example, a manganese(II) complex featuring this pentadentate coordination forms a two-dimensional layered structure. researchgate.netacs.org The coordination geometry around the metal center is often a distorted octahedron, with the pmdc ligand and water molecules or other co-ligands occupying the coordination sites. nih.govresearchgate.net

Bridging Ligand Architectures in Polynuclear Complexes

The ability of the pyrimidine-4,6-dicarboxylate ligand to act as a bridging ligand is fundamental to the formation of polynuclear complexes and extended networks. rsc.orgrsc.org The bis-chelating nature of the pmdc ligand allows it to sequentially bridge metal centers, leading to the construction of polymeric chains. rsc.org In these architectures, the hexacoordination of the metal ions is often completed by other ligands, such as water molecules or other organic co-ligands. rsc.org

The bridging capabilities of the pmdc ligand are not limited to simple chains. The various coordination modes of the carboxylate groups, in conjunction with the nitrogen atoms of the pyrimidine ring, can lead to the formation of more intricate polynuclear structures. nih.govresearchgate.net This versatility in bridging allows for the rational design of coordination polymers with specific topologies and properties. rsc.org

Structural Diversity and Topology of Pyrimidine-4,6-dicarboxylate-based MOFs

The architectural flexibility of pyrimidine-4,6-dicarboxylate (pmdc) as a ligand allows for the construction of MOFs with varying dimensionalities and complex topologies. The final structure is highly dependent on factors such as the choice of metal ion, solvent, and reaction temperature.

One-Dimensional Chains and Two-Dimensional Layers

The self-assembly of pmdc with divalent first-row transition metal ions often results in the formation of one-dimensional (1D) coordination polymers. For instance, a series of isostructural 1D chains with the formula {[M(μ-pmdc)(H₂O)₂]·H₂O}n, where M can be Fe(II), Co(II), Ni(II), Cu(II), or Zn(II), have been synthesized. acs.org In these structures, the pmdc ligand typically adopts a tetradentate bischelate bridging mode. acs.org Similarly, manganese(II) can form 1D chains, such as {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n and {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n, where the pmdc ligand also displays a tetradentate coordination. acs.orgnih.gov

Under different synthetic conditions, two-dimensional (2D) layered structures can be achieved. An example is the manganese(II) compound {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n, which consists of 2D layers. acs.orgnih.gov In this case, the pmdc ligand exhibits a pentadentate μ₃-(κO,κN:κO′′,κN′:κO) coordination mode. nih.govacs.org Another example involves a manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate (B12357736) and oxalate (B1200264) bridges, which forms a highly undulated 2D layer with a (6,3) net topology. rsc.org The synthesis of 2D and 3D MOFs with tunable Lewis acidity can also be achieved from preformed 1D hybrid sub-domains. rsc.org

Three-Dimensional Porous Networks and Unprecedented Topologies

The connectivity of the pmdc ligand can extend into three dimensions, leading to the formation of porous MOFs. A notable example is the manganese(II) framework {[Mn(pmdc)]·2H₂O}n, which possesses a three-dimensional (3D) porous network and exhibits permanent porosity. acs.orgnih.gov

Furthermore, the combination of pmdc with certain metal ions can lead to novel and complex topologies. A 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n, synthesized through a solvent-free method, showcases an unprecedented topology with the point symbol (4·6²)₆(4³)₂(4⁵·6¹⁰)₃(4⁵·6⁸·8²)₆(4⁶·6⁹)₆(6¹²·8³). mdpi.comresearchgate.netdntb.gov.uaehu.es This intricate structure is built from cubic units where a central lead atom has a coordination number of 12, linked by pmdc ligands. mdpi.comresearchgate.netdntb.gov.uaehu.es Another instance of a previously unregistered topology, named jcr1, was observed in a lanthanide-based MOF, {[Ln₂(μ₃-pmdc)(μ₄-pmdc)(μ-ox)(H₂O)₃]·5H₂O}n. nih.govacs.org

Metal Ion Coordination with this compound

The coordination behavior of this compound is rich and varied, forming stable complexes with a wide range of metal ions, including transition metals and lanthanides. The specific coordination mode of the pmdc ligand is influenced by the metal ion's size, charge, and the synthetic conditions employed.

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(II))

Pyrimidine-4,6-dicarboxylate readily forms coordination polymers with various first-row transition metals. The stoichiometry and structural features of these materials are highly dependent on the synthetic conditions. acs.org

Manganese(II): A series of Mn(II) coordination polymers have been prepared, showcasing structures ranging from 1D chains to 2D layers and 3D porous networks. acs.orgnih.gov In many of these complexes, the pmdc ligand exhibits a tetradentate μ-(κO,κN:κO′′,κN′) coordination mode. nih.govacs.org However, a pentadentate coordination has also been observed. nih.govacs.org A heteronuclear iron(II)/manganese(II) compound, {[FeMn(μ-pmdc)₂(H₂O)₅]·2H₂O}n, which is isomorphous to a dimeric manganese complex, has also been synthesized. nih.govacs.org

Cobalt(II), Nickel(II), Zinc(II): These metals, along with Mn(II), have been used to construct MOFs with the ligand 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid. researchgate.net The resulting complexes exhibit versatile frameworks with different topologies due to the diverse coordination modes of the ligand and the nature of the metal ion. researchgate.net For instance, Co(II) and Ni(II) form 2D layered structures, while Zn(II) can form a 2D sheet structure. researchgate.net

Iron(II): Besides the heteronuclear complex with Mn(II), Fe(II) also forms coordination polymers with pmdc, similar to other divalent transition metals, resulting in 1D chains. acs.org

Copper(II): Copper(II) has been shown to form 1D coordination polymers with the pmdc ligand. acs.org

Table 1: Examples of Transition Metal Complexes with Pyrimidine-4,6-dicarboxylate
Metal IonCompound FormulaDimensionalityReference
Mn(II){[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n1D acs.orgnih.gov
Mn(II){[Mn(μ₃-pmdc)(H₂O)]·H₂O}n2D acs.orgnih.gov
Mn(II){[Mn(pmdc)]·2H₂O}n3D acs.orgnih.gov
Co(II){[Co(ppmdc)(H₂O)₂]n}2D researchgate.net
Ni(II){[Ni(ppmdc)(H₂O)₂]n}2D researchgate.net
Zn(II){[Zn(ppmdc)(H₂O)₂]·H₂O}n2D researchgate.net
Fe(II)/Mn(II){[FeMn(μ-pmdc)₂(H₂O)₅]·2H₂O}n1D nih.govacs.org

Lanthanide Complexes and Their Luminescent Properties

The coordination of this compound with lanthanide ions (Ln³⁺) has led to the development of MOFs with interesting luminescent properties. The strong emissions characteristic of certain lanthanide ions, such as Eu³⁺ and Tb³⁺, make these materials promising for applications in lighting and sensing. rsc.orgnih.govmdpi.comrsc.org

Solvent-free melt reactions between lanthanide(III) nitrates and H₂pmdc have yielded 3D coordination polymers. rsc.orgnih.gov For instance, compounds with the formula [Ln(μ₄-pmdc)(NO₃)(H₂O)]n (for lighter lanthanides) and {[Ln(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}n (for heavier lanthanides) have been synthesized. rsc.orgnih.gov In these structures, the pmdc ligand can adopt an unusual μ₄-coordination mode, resulting in a high coordination number for the metal ion. rsc.orgnih.gov

The luminescent properties of these lanthanide-based MOFs are a key area of research. Compounds containing Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺ exhibit strong characteristic emissions in the visible region. rsc.orgnih.gov The quantum yields for some of these materials are significant, with values of 20% for a Eu³⁺ compound and 18% for a Tb³⁺ compound. rsc.orgnih.gov The luminescence can be influenced by factors such as the specific lanthanide ion, the coordination environment, and the presence of co-ligands like oxalate, which can form in situ during hydrothermal synthesis. nih.govacs.org The lanthanide contraction also plays a role in determining the final crystal structure and coordination geometry. nih.govacs.orgnih.gov

Table 2: Luminescent Properties of Selected Lanthanide-pmdc Complexes
Lanthanide IonCompound FormulaEmission ColorQuantum YieldReference
Eu(III)[Eu(μ₄-pmdc)(NO₃)(H₂O)]nRed20% rsc.orgnih.gov
Tb(III){[Tb(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}nGreen18% rsc.orgnih.gov
Sm(III)[Sm(μ₄-pmdc)(NO₃)(H₂O)]nVisibleNegligible rsc.orgnih.gov
Dy(III){[Dy(μ₄-pmdc)(NO₃)(H₂O)]·H₂O}nVisibleNegligible rsc.orgnih.gov

Radiopharmaceutical Probes Featuring this compound Ligands (e.g., Re, Tc)

The chelating ability of this compound has been explored in the context of radiopharmaceuticals, particularly with the transition metals Rhenium (Re) and Technetium (Tc). researchgate.net These elements are significant in nuclear medicine, with isotopes like ¹⁸⁶/¹⁸⁸Re and ⁹⁹ᵐTc being used for therapeutic and imaging purposes, respectively. researchgate.net

The H₂pmdc ligand can coordinate to the organometallic fac-[M(CO)₃]⁺ core (where M = Re or ⁹⁹ᵐTc) to form stable complexes. researchgate.net Monomeric complexes such as [M(CO)₃(OH₂)(Hpmdc)] have been synthesized in aqueous solutions. researchgate.net The denticity and good water solubility of the H₂pmdc ligand are advantageous for these applications. researchgate.net Dimeric complexes have also been prepared, for example, (Et₃NH)₂[(µ-pmdc)₂(Re(CO)₃)₂]. researchgate.net These studies demonstrate the potential of using this compound as a scaffold for designing novel imaging and therapeutic radiopharmaceuticals. researchgate.net

Table of Compound Names

AbbreviationFull Name
H₂pmdcThis compound
pmdcPyrimidine-4,6-dicarboxylate
H₂ppmdc2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid
ppmdc2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylate
oxOxalate
H₃CAM4-hydroxypyridine-2,6-dicarboxylic acid
H₂PDAPyridine-2,6-dicarboxylic acid
SIP5-sulfoisophthalic acid
BPY4,4'-bipyridine
BPDC4,4'-biphenyl dicarboxylic acid
H₃PIDC2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid
timb1,3,5-tris(2-methylimidazole-1-yl)benzene
H₂IPAIsophthalic acid
PDTCPyridine-2,6-dithiocarboxylic acid
4-tpt2,4,6-tris(4-pyridyl)-1,3,5-triazine
tdc²⁻2,5-thiophenedicarboxylate
tpp2,4,6-tris(4-pyridyl)pyridine

Functional Applications of Pyrimidine-4,6-dicarboxylate Coordination Polymers

Luminescence Properties of Pyrimidine-4,6-dicarboxylate MOFs

Metal-organic frameworks incorporating pyrimidine-4,6-dicarboxylate (pmdc) ligands often exhibit notable photoluminescence properties. The emission characteristics can originate from the organic ligand itself, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes.

A 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n showcases interesting photoluminescent behavior. mdpi.com This compound, synthesized via a solvent-free method, displays a greenish-blue emission that is significantly more intense than that of the free H₂pmdc ligand. mdpi.comdntb.gov.uaehu.esresearchgate.net The enhancement is attributed to the coordination of the pmdc ligand to the Pb(II) ions, which increases the luminescence brightness and nearly doubles the quantum yield to 1.7%. mdpi.com Time-dependent density-functional theory (TDDFT) calculations have confirmed that the emission is based on the pmdc ligands. mdpi.comdntb.gov.uaehu.esresearchgate.net Furthermore, as the temperature of the polycrystalline sample decreases, a noticeable and long-lasting phosphorescence is observed. mdpi.comdntb.gov.uaehu.esresearchgate.net

The coordination of pmdc with zinc(II) and lanthanide(III) ions has also been shown to produce luminescent compounds. The inherent luminescence of these MOFs makes them promising candidates for applications in chemical sensing for various analytes, including ions and biomolecules. mdpi.com

Table 1: Luminescence Properties of a Pb(II)-pmdc MOF

PropertyObservation
Emission Color Greenish-blue mdpi.comdntb.gov.uaehu.esresearchgate.net
Quantum Yield 1.7% mdpi.com
Luminescence Origin pmdc ligand-based mdpi.comdntb.gov.uaehu.esresearchgate.net
Low-Temperature Behavior Sizeable, long-lasting phosphorescence mdpi.comdntb.gov.uaehu.esresearchgate.net

Magnetic Properties and Exchange Interactions within Pyrimidine-4,6-dicarboxylate Complexes

The pyrimidine-4,6-dicarboxylate ligand can act as an efficient mediator for magnetic exchange interactions between metal centers in coordination polymers. The nature and strength of these interactions are highly dependent on the coordination mode of the ligand and the resulting structural dimensionality of the complex.

A series of manganese(II) coordination polymers with the pmdc ligand demonstrates this versatility. acs.orgresearchgate.net These compounds range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) porous networks, with their structures being highly sensitive to synthetic conditions like temperature and solvent. acs.orgresearchgate.net In these manganese(II) systems, the pmdc ligand typically adopts a tetradentate or pentadentate coordination mode. acs.orgresearchgate.net Magnetic studies have revealed that these compounds generally exhibit antiferromagnetic behavior due to the effective magnetic exchange facilitated by the pmdc bridges. acs.orgresearchgate.net

A heteronuclear iron(II)/manganese(II) compound, which is isomorphous to one of the 1D manganese(II) chains, has also been synthesized and characterized, further highlighting the role of the pmdc ligand in constructing magnetically active coordination polymers. acs.orgresearchgate.net

Table 2: Magnetic Behavior of Manganese(II)-pmdc Coordination Polymers

Compound DimensionalityMagnetic Property
1D Chains Antiferromagnetic acs.orgresearchgate.net
2D Layers Antiferromagnetic acs.orgresearchgate.net
3D Porous Network Antiferromagnetic acs.orgresearchgate.net

Gas Adsorption and Porosity Characteristics

The ability of pyrimidine-4,6-dicarboxylate to form porous, three-dimensional networks with metal ions has led to the investigation of their gas adsorption properties. The specific surface area, pore volume, and the chemical nature of the pore surfaces are critical factors determining the adsorption capacity and selectivity of these materials.

A 3D porous manganese(II)-pmdc network, with the formula {[Mn(pmdc)]·2H₂O}n, has demonstrated permanent porosity. acs.orgresearchgate.net This has been confirmed by gas sorption experiments using nitrogen (N₂) at 77 K and carbon dioxide (CO₂) at 293 K. acs.orgresearchgate.net

In another study, a series of isostructural MOFs with the general formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (where M(II) = Cd, Mn, Zn) was synthesized to explore the influence of the synthetic method and metal identity on adsorption capacity. nih.gov It was found that a solvent-free synthesis method produced adsorbents with the highest performance, closely matching theoretical predictions from Grand Canonical Monte Carlo (GCMC) calculations. nih.gov The structural analysis of these MOFs revealed the presence of a "pseudo-open-metal site," a metal atom exposed to the pore with limited accessibility. nih.gov The study of CO₂ adsorption isotherms, supported by DFT and GCMC calculations, indicated that the affinity of these pseudo-open metal sites for CO₂ can be modulated by replacing the metal atom. nih.gov

Table 3: Gas Adsorption in Pyrimidine-4,6-dicarboxylate MOFs

MOF SystemAdsorbed GasKey Finding
{[Mn(pmdc)]·2H₂O}n N₂, CO₂Exhibits permanent porosity. acs.orgresearchgate.net
{[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n CO₂Adsorption capacity influenced by synthetic method and metal identity at pseudo-open-metal sites. nih.gov

Catalytic Applications in Metal-Organic Frameworks

The well-defined porous structures and the presence of accessible metal sites and functional organic linkers make pyrimidine-4,6-dicarboxylate-based MOFs potential candidates for catalytic applications. While specific examples focusing solely on pyrimidine-4,6-dicarboxylate as the primary catalytically active component are still emerging, the broader field of MOF catalysis provides a strong basis for their potential.

MOFs can act as catalysts in various reactions, including water splitting. rsc.org Their high porosity and tunable structures allow for the incorporation of catalytically active sites, such as metal nodes or functionalized linkers. rsc.org For instance, MOFs have been employed in electrocatalytic water splitting to generate both oxygen and hydrogen. rsc.org The catalytic activity can be dualistic, with the MOF framework facilitating both oxidation and reduction reactions. rsc.org

Furthermore, MOFs derived from cobalt(II) and various polycarboxylic acid ligands have been used as precursors to prepare Co, N-codoped porous carbon materials. rsc.org These materials have shown promise as electrocatalysts for the oxygen reduction reaction (ORR). rsc.org While this example does not exclusively use this compound, it demonstrates a common strategy where the nitrogen atoms within a ligand (like the pyrimidine ring) can be leveraged to create nitrogen-doped carbon catalysts with enhanced performance. Given that this compound contains nitrogen atoms in its heterocyclic ring, MOFs constructed from this ligand could serve as excellent precursors for similar catalytic materials.

Biological and Pharmaceutical Research with Pyrimidine 4,6 Dicarboxylic Acid

Role of the Pyrimidine (B1678525) Core in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound, analogous to benzene (B151609) and pyridine (B92270), with two nitrogen atoms at positions 1 and 3 of the six-membered ring. ignited.in This core structure is a vital component of nucleic acids (DNA and RNA) in the form of thymine, cytosine, and uracil, highlighting its profound importance in biological systems. ignited.ingsconlinepress.com The inherent biological significance and synthetic versatility of the pyrimidine scaffold have made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents. gsconlinepress.comresearchtrend.netmdpi.com

The medicinal value of pyrimidine derivatives is extensive, with applications as:

Antimicrobial agents (including antibacterial and antifungal) gsconlinepress.comresearchtrend.net

Antiviral compounds ignited.in

Anticancer drugs mdpi.comjrasb.com

Anti-inflammatory agents researchtrend.net

Cardiovascular drugs ignited.in

Central nervous system (CNS) active agents ignited.inmdpi.com

The ability of the pyrimidine ring to engage in various biological interactions, particularly through hydrogen bonding, and to act as a bioisostere for other aromatic systems, enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This has led to the successful development of numerous marketed drugs containing the pyrimidine scaffold. mdpi.com The continuous exploration of pyrimidine derivatives is a testament to their broad therapeutic potential and their established role in the design of novel and effective medicines. gsconlinepress.comresearchtrend.net

Enzyme Inhibition Studies by Pyrimidine-4,6-dicarboxylic Acid Derivatives

Derivatives of this compound have been the focus of significant research due to their potential as enzyme inhibitors. These studies have unveiled their capacity to selectively target various enzymes implicated in disease pathogenesis.

Selective Inhibition of Collagenase (MMP-13) by Pyrimidine-4,6-dicarboxamides

Pyrimidine-4,6-dicarboxamides have emerged as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. google.com MMP-13 plays a crucial role in the degradation of cartilage, particularly type II collagen, and is highly expressed in osteoarthritis. nih.gov

Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion and often lack specificity, these pyrimidine-4,6-dicarboxamide (B3055231) derivatives function as allosteric inhibitors. google.comnih.gov They bind to a specific side pocket (S1' side pocket) unique to MMP-13, which accounts for their high selectivity over other MMPs. nih.gov This selectivity is a critical advantage, as it may circumvent the side effects associated with broad-spectrum MMP inhibition. nih.gov The discovery of this allosteric binding site has renewed interest in MMP-13 as a therapeutic target for disease-modifying osteoarthritis drugs. nih.gov

One notable example, N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamide, demonstrates a high inhibitory potency with an IC50 value of 8 nM for MMP-13.

Table 1: Potency of a Pyrimidine-4,6-dicarboxamide Derivative against MMP-13

CompoundTarget EnzymeIC50
N4,N6-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamideMMP-138 nM

Inhibition of Proline Hydroxylase and Lysine (B10760008) Hydroxylase

Certain diamides of this compound are known to inhibit the enzymes proline hydroxylase and lysine hydroxylase. google.comgoogle.com These enzymes are critical for the post-translational hydroxylation of proline and lysine residues during collagen biosynthesis. google.com This hydroxylation is essential for the formation of a stable, functional collagen triple helix.

Exploration of Other Enzyme Targets (e.g., α-glucosidase)

The therapeutic potential of pyrimidine derivatives extends to other enzyme targets. For instance, certain pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

In one study, a series of pyrimidinyl-piperazine carboxamides were developed, with some compounds exhibiting significant inhibitory potency against α-glucosidase from Saccharomyces cerevisiae. nih.gov The most potent compound identified had an IC50 value of 0.44 µM and demonstrated a competitive mode of inhibition. nih.gov This research highlights the versatility of the pyrimidine scaffold in designing inhibitors for diverse enzymatic targets. nih.gov

Antimicrobial Activity Investigations

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. gsconlinepress.comresearchtrend.net Derivatives of pyrimidine have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Efficacy and Structure-Activity Relationships

Numerous studies have confirmed the antibacterial potential of pyrimidine derivatives. gsconlinepress.comresearchtrend.net For example, newly synthesized 4,6-disubstituted pyrimidine derivatives have shown varying degrees of activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as Actinomycetes (Streptomyces species). nih.gov

Structure-activity relationship (SAR) studies are crucial in optimizing the antibacterial efficacy of these compounds. It has been observed that the nature and position of substituents on the pyrimidine ring significantly influence their activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance the antimicrobial potential of certain pyrimidine derivatives, making them more effective than some standard drugs. researchtrend.net The development of new compounds containing a sulfonamide group attached to a pyrimidine ring is also an area of active research, prompted by resistance to existing sulfonamide drugs. researchtrend.net

Antifungal Properties

Pyrimidine derivatives are recognized for their wide-ranging biological activities, including antifungal properties. ontosight.ai The core structure is a key component in various agents developed to combat fungal infections.

Research has identified novel pyrazole (B372694) derivatives containing a pyrimidine ring with antifungal activity. tandfonline.com For instance, certain compounds have demonstrated efficacy against pathogenic fungi such as Candida albicans, Tricophyton mentagrophytes, and Tricophyton rubrum. tandfonline.com One exemplified compound showed a Minimum Inhibitory Concentration (MIC) value of 0.5 µg/ml against Candida albicans ATCC-90028. tandfonline.com Another example of a pyrimidine-based antifungal is Cerulenin, which works by inhibiting HMG-CoA synthetase activity in the sterol synthesis pathway. drugbank.com Diterpenoid compounds incorporating the pyrimidine structure have also been claimed as effective antifungal agents, showing dose-dependent inhibition of Saccharomyces cerevisiae and Candida albicans in vitro. tandfonline.com

Table 1: Antifungal Activity of Selected Pyrimidine-Related Compounds

Compound Type Target Organism(s) Observed Effect/Potency Reference
Novel Pyrazole Derivative Candida albicans ATCC-90028 MIC: 0.5 µg/ml tandfonline.com
Novel Pyrazole Derivative T. mentagrophytes IFM-40769 MIC: 0.5 µg/ml tandfonline.com
Novel Pyrazole Derivative T. rubrum IFO-6204 MIC: 0.5 µg/ml tandfonline.com
Diterpenoid Compound Saccharomyces cerevisiae Dose-dependent inhibition tandfonline.com

Antiviral Properties of this compound Derivatives

The pyrimidine nucleus is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it a critical structural motif in the field of antiviral drug discovery. ontosight.ai As a class, pyrimidine derivatives are known to possess significant antiviral activity. ontosight.ai Research into specific derivatives of this compound has explored their potential to inhibit viral replication and activity. For example, certain pyrimidylthiomethyl- and pyrimidylsulfinylmethyl benzimidazoles have been investigated for their potential as inhibitors of Human Cytomegalovirus (HCMV). researchgate.net The development of compounds based on the pyrimidine scaffold continues to be a promising strategy for identifying new antiviral therapies. ontosight.ai

Anticancer and Antitumor Research

Derivatives of this compound have been a significant focus of anticancer and antitumor research due to their ability to interact with various biological targets implicated in cancer progression. ontosight.airesearchgate.net

One area of investigation is the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. google.com this compound diamides have been developed as potent and selective inhibitors of MMP-13 (collagenase-3). google.comgoogle.com This selectivity is important, as it can potentially reduce side effects associated with broader MMP inhibition. google.com For instance, this compound bis-(4-fluoro-3-methyl-benzylamide) has been identified as a candidate agent in lung adenocarcinoma research. nih.gov

Furthermore, coordination polymers based on this compound and metal ions have shown promise. researchgate.netacs.org Research into these metal-based drugs offers a compelling avenue for developing potent anticancer agents with novel mechanisms of action. researchgate.net Diterpenoid compounds incorporating a pyrimidine structure have also demonstrated antitumor activity in mouse models, showing a significant reduction in tumor weight. tandfonline.com Some derivatives have also been noted for their ability to reduce the neurotoxicity associated with chemotherapy agents like paclitaxel (B517696) while possessing their own anticancer activity. smolecule.com

Table 2: Anticancer and Antitumor Research Findings

Compound/Derivative Class Target/Mechanism Cancer Type/Model Key Finding Reference(s)
This compound diamides MMP-13 Inhibition General Cancer/Connective Tissue Diseases Potent and selective inhibition of MMP-13 google.comgoogle.com
This compound bis-(4-fluoro-3-methyl-benzylamide) MMP-13 Lung Adenocarcinoma Identified as a candidate agent nih.gov
Coordination Polymers with this compound Not specified General Cancer Offers a promising avenue for new anticancer agents researchgate.netacs.org

Anti-inflammatory and Antiallergy Activities

The pyrimidine scaffold is integral to compounds investigated for their anti-inflammatory and antiallergic properties. researchgate.net Research has shown that certain derivatives can modulate inflammatory pathways, offering potential treatments for a range of conditions. tandfonline.com

One mechanism of action involves the inhibition of cytokine receptors. tandfonline.com Novel pyrimidine compounds have been claimed as antagonists for the IL-8 receptor, which is implicated in inflammatory diseases such as psoriasis, atopic dermatitis, gout, and inflammatory bowel diseases like Crohn's disease and ulcerative colitis. tandfonline.com

Coordination compounds involving divalent transition metal ions and ligands related to pyrimidine have also demonstrated significant anti-inflammatory properties. researchgate.net In one study, certain compounds achieved up to 90% inhibition of nitric oxide (NO) production in RAW 264.7 cells after 72 hours of treatment, indicating potent anti-inflammatory effects. researchgate.net Additionally, pyrimidine derivatives have been explored as potential treatments for anti-allergic conditions. researchgate.net

Immunosuppressant and Fibrosuppressant Potential

This compound diamides have been identified as having significant potential as both immunosuppressant and fibrosuppressant agents. google.com Their primary mechanism of action in this context is the inhibition of the enzymes proline hydroxylase and lysine hydroxylase. google.com

These enzymes are critical for the post-translational hydroxylation of proline and lysine residues during collagen biosynthesis. google.com By inhibiting these enzymes, the pyrimidine derivatives disrupt the formation of stable, functional collagen molecules. This leads to the production of under-hydroxylated collagen, which cells are unable to secrete effectively into the extracellular space. google.com This inhibition of collagen biosynthesis gives these compounds their fibrosuppressant quality, making them potentially useful for treating conditions characterized by excessive collagen deposition, such as fibrosis. google.com The same compounds are also claimed for their use as immunosuppressants and for influencing the biosynthesis of C1q, a component of the complement system. google.com

Table 3: Immunosuppressant and Fibrosuppressant Activity

Compound Class Mechanism of Action Biological Effect Potential Application Reference

Design and Synthesis of this compound-based Drug Candidates

The design and synthesis of drug candidates based on the this compound scaffold leverage its structural versatility to target a variety of enzymes and receptors. nih.govnih.gov Structure-based drug design is a common strategy, where the pyrimidine core is elaborated with various substituents to optimize binding and activity against a specific biological target. nih.gov

One approach involves converting the dicarboxylic acid into diamides. google.comgoogle.com This can be achieved by first activating the carboxylic acid groups, for example, by converting them into a mixed anhydride (B1165640) with a reagent like ethyl chloroformate, followed by reaction with the desired amines. google.com This method has been used to synthesize selective inhibitors of MMP-13. google.com

In other research, heterocyclic cores like pyrimidine have been used as a foundation for designing novel inhibitors. nih.gov For example, pyrimidine derivatives have been designed and synthesized as selective inhibitors of Janus kinase 3 (JAK3), an attractive target for autoimmune diseases. nih.gov In this work, compound 11e, a pyrimidine-4,6-diamine derivative, showed excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and high selectivity. nih.gov The design of these inhibitors often involves creating molecules that can form specific interactions, such as hydrogen bonds, with key residues in the target's active site. nih.govnih.gov

The synthesis process can be complex, sometimes requiring multi-step procedures under specific conditions, such as using coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of Pyrimidine 4,6 Dicarboxylic Acid

Hydrogen Bonding Networks in Pyrimidine-4,6-dicarboxylic Acid Salts and Cocrystals

Hydrogen bonding is a primary directional force in the assembly of structures containing this compound. In its salts and cocrystals, intricate networks of hydrogen bonds are consistently observed. The molecule features both hydrogen bond donor groups (the carboxylic OH) and acceptor groups (the ring nitrogen atoms and carboxylate oxygens), enabling diverse and robust bonding patterns.

In a magnesium salt, specifically tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate, the fully deprotonated pyrimidine-4,6-dicarboxylate molecule coordinates with the magnesium ion. The resulting complexes are linked into a three-dimensional network through an extensive series of O—H⋯O and O—H⋯N hydrogen bonds. researchgate.net In these structures, the coordinated and solvate water molecules act as hydrogen bond donors, while the carboxylate oxygen atoms and the pyrimidine (B1678525) ring nitrogen atoms serve as acceptors. researchgate.net

The formation of cocrystals involving pyrimidine derivatives and carboxylic acids often leads to predictable hydrogen-bonding motifs. acs.orgtandfonline.com Common interactions include N–H···O and O–H···N bonds, which can link molecules into dimers and chains. tandfonline.com For instance, in cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with various carboxylic acids, N···H–O and N–H···O hydrogen bonds are formed. acs.org The interaction between a pyrimidine ring nitrogen and a carboxylic acid group is a frequently observed and reliable pattern in supramolecular synthesis. nih.gov

The table below summarizes the crystal data for a representative salt of this compound, illustrating the solid-state arrangement facilitated by these interactions.

ParameterValue
CompoundTetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate
Formula[Mg(C₆H₂N₂O₄)(H₂O)₄]·H₂O
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)7.5633 (15)
b (Å)6.7977 (14)
c (Å)21.605 (4)
β (°)90.97 (3)
V (ų)1110.6 (4)
Data sourced from a study on a magnesium(II) complex of this compound. researchgate.net

π-π Stacking Interactions in this compound Derivatives

In several crystal structures of compounds involving aminopyrimidine derivatives, π-π stacking interactions are noted as a key feature that further stabilizes the crystal packing. nih.govresearchgate.net The stacking of pyrimidine rings can lead to the formation of columns or layers, reinforcing the architecture established by hydrogen bonds. tandfonline.com For example, in cocrystals of fumaric acid with 2-amino-4,6-dimethoxypyrimidine (B117758), weak π···π stacking interactions between the pyrimidine rings help to stabilize the three-dimensional supramolecular architecture. tandfonline.com The importance of π-π stacking is also highlighted in complexes of copper and zinc with pyridine-2,6-dicarboxylic acid N-oxide, where these interactions help expand the structures into 2D-supramolecular networks. rsc.org While purine (B94841) rings generally exhibit stronger self-stacking tendencies than pyrimidines, the interactions in pyrimidine-containing structures are nonetheless crucial for their solid-state organization. nih.gov

Recurrent Supramolecular Patterns and Synthons

The predictable nature of non-covalent interactions in this compound systems leads to the frequent observation of recurrent supramolecular patterns, known as synthons. These synthons are robust structural motifs formed by specific intermolecular interactions that can be reliably used in the design of crystalline solids.

One of the most important and reliable patterns is the heterosynthon formed between a carboxylic acid group and a pyrimidine or pyridine (B92270) nitrogen. nih.gov In a study combining hydrogen and halogen bonds, the amino-pyrimidine/carboxylic acid or amino-pyrimidinium/carboxylate synthon was found to be the primary structure-directing interaction in 100% of the cases studied, responsible for assembling the discrete molecules into a well-defined dimer. nih.gov

Another common and robust motif observed in the cocrystals of pyrimidine derivatives is the R²₂(8) ring motif. tandfonline.comnih.govresearchgate.net This pattern typically involves a pair of molecules linked by two hydrogen bonds. For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine and fumaric acid, the molecules are linked as dimers via N−H···O hydrogen bonds, forming an R²₂(8) graph set. tandfonline.com In other systems, base pairs can be formed via N—H···N or N—H···O hydrogen bonds, also generating the R²₂(8) ring motif. nih.gov The prevalence of these synthons makes pyrimidine-dicarboxylic acids valuable components in crystal engineering for building complex, predictable architectures.

Self-Assembly of this compound Containing Systems

The inherent recognition properties encoded in the structure of this compound drive its self-assembly into ordered supramolecular structures. nih.gov This process is governed by the combination of directional hydrogen bonds and less directional, but significant, π-π stacking interactions.

The self-assembly can lead to various dimensionalities, from discrete complexes to one-, two-, or three-dimensional polymers. acs.org For example, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, which share the core pyrimidine structure, can self-assemble into complex, flower-shaped superstructures through hierarchical non-covalent interactions. nih.gov Similarly, the assembly of dicarboxylic acids with pyridine derivatives can be guided by specific interactions to form multicomponent co-crystals. mdpi.com The process can be influenced by external factors such as solvent and temperature, which can direct the assembly toward different final structures. In manganese(II) coordination polymers containing the pyrimidine-4,6-dicarboxylate (pmdc) ligand, synthetic conditions were shown to dictate whether the final structure was a 1D chain, a 2D layer, or a 3D porous network. acs.org

Influence of Non-Covalent Interactions on Crystal Packing and Properties

The specific network of non-covalent interactions, including hydrogen bonds and π-π stacking, directly influences the final crystal packing and, consequently, the physicochemical properties of materials based on this compound. tandfonline.comacs.org

The dimensionality of coordination polymers is heavily dependent on the coordination mode of the pmdc ligand and the interplay of other intermolecular forces. A series of manganese(II) pmdc complexes demonstrated that subtle changes in synthesis conditions could alter the supramolecular structure from 1D chains to 2D layers or even a 3D porous network. acs.org This structural variation has a direct impact on the material's properties; for instance, the 3D network exhibited permanent porosity, capable of adsorbing N₂ and CO₂, while the other structures did not. acs.org Furthermore, the bridging nature of the pmdc ligand was found to facilitate magnetic exchange between metal centers, resulting in antiferromagnetic behavior. acs.org

In the magnesium salt [Mg(C₆H₂N₂O₄)(H₂O)₄]·H₂O, the combination of coordination bonds and an extensive network of O—H···O and O—H···N hydrogen bonds dictates the packing, resulting in a stable, three-dimensional framework. researchgate.net Similarly, in cocrystals, the combination of strong hydrogen bonds and weaker π-π stacking interactions work in concert to stabilize the crystal packing, leading to robust 3D architectures. tandfonline.com

The table below details the contributions of various intermolecular contacts in a related pyrimidine cocrystal, quantified through Hirshfeld surface analysis, which highlights the importance of different non-covalent interactions in stabilizing the crystal structure.

Interaction TypeContribution in Cocrystal 1 (%)
H···H40.9
O···H32.9
C···H8.2
Data from a study on a cocrystal of 2-amino-4,6-dimethoxypyrimidine and fumaric acid, illustrating the prevalence of hydrogen-related contacts. tandfonline.com

Advanced Spectroscopic and Structural Characterization in Research of Pyrimidine 4,6 Dicarboxylic Acid

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional structure of crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers derived from pyrimidine-4,6-dicarboxylic acid.

Single-crystal X-ray diffraction has been instrumental in revealing the diverse coordination modes of the pyrimidine-4,6-dicarboxylate (pmdc) ligand. In many coordination polymers, the pmdc ligand acts as a bridging unit, connecting metal centers to form one-, two-, or three-dimensional networks. For instance, in a series of manganese(II) coordination polymers, the synthetic conditions were found to dictate the final structure, ranging from 1D chains to 3D porous networks. researchgate.net

The coordination environment of the metal ion is a key feature revealed by X-ray diffraction. In the compound [Mg(C₆H₂N₂O₄)(H₂O)₄]·H₂O, the magnesium(II) ion is coordinated by a fully deprotonated pmdc molecule through a ring nitrogen and a carboxylate oxygen atom, along with four water molecules, resulting in a slightly distorted octahedral geometry. researchgate.net The bond lengths between the metal and the coordinating atoms provide valuable information about the nature and strength of the coordination bonds. For example, in the aforementioned magnesium complex, the Mg–N distance is 2.2472 (15) Å, and the Mg–O distances range from 2.0120 (13) to 2.0896 (15) Å. researchgate.net

The versatility of the pmdc ligand is further highlighted by its ability to adopt various coordination modes. A common mode is tetradentate, where the carboxylate groups are nearly coplanar with the pyrimidine (B1678525) ring. researchgate.net However, a pentadentate coordination mode has also been observed. researchgate.net In some complexes, such as those with the organometallic fac-[Re(CO)₃]⁺ core, the pmdc ligand can coordinate to the metal center while one of its carboxylic acid groups is esterified. researchgate.netbohrium.com

Crystal Data for [Mg(C₆H₂N₂O₄)(H₂O)₄]·H₂O
ParameterValue
Crystal systemMonoclinic
Space groupP2/c
a (Å)10.136 (2)
b (Å)6.8850 (14)
c (Å)16.591 (3)
β (°)106.12 (3)
V (ų)1111.9 (4)
Z4
R-factor0.036

Data from single-crystal X-ray study at 293 K. researchgate.net

Beyond individual molecular structures, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing intricate supramolecular architectures held together by non-covalent interactions. Hydrogen bonding plays a pivotal role in the assembly of pmdc-based structures. In the crystal structure of [Mg(C₆H₂N₂O₄)(H₂O)₄]·H₂O, an extensive network of O–H···O and O–H···N hydrogen bonds involving coordinated and solvate water molecules as donors and carboxylate oxygen and pyrimidine nitrogen atoms as acceptors links the complex molecules into a three-dimensional network. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to assess the phase purity of bulk samples and to study structural changes, such as those occurring during dehydration or gas sorption processes in MOFs. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of pyrimidine derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the pyrimidine ring. For example, in the ¹H-NMR spectrum of certain pyrimidine hydrazone derivatives, the NH protons of the pyrimidine and hydrazone groups appear as distinct singlets at δ 12.59 and 12.39 ppm, respectively. nih.gov The azomethine proton (CH=N) gives a singlet around δ 8.15 ppm, while aromatic protons appear as multiplets in the range of δ 7.01-7.85 ppm. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In a study of rhenium and technetium complexes of this compound, the ¹³C NMR spectrum of a rhenium complex showed signals for the carbonyl carbons of the fac-[Re(CO)₃]⁺ core at δ 197.37, 197.05, and 193.94 ppm. researchgate.net The chemical shifts of the pyrimidine ring carbons and the carboxylate carbons can also be assigned to confirm the structure of the complex. researchgate.netbohrium.com

Illustrative ¹H NMR Data for a Pyrimidine Derivative
ProtonChemical Shift (δ, ppm)Multiplicity
Pyrimidine NH12.59Singlet
Hydrazone NH12.39Singlet
Azomethine CH8.15Singlet
Aromatic H7.01-7.85Multiplet
Methyl H3.82Singlet

Data for a representative pyrimidine hydrazone derivative in DMSO-d₆. nih.gov

Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Visible spectroscopy provide insights into the functional groups present in a molecule and its electronic transitions, respectively.

In the IR spectra of this compound and its complexes, characteristic absorption bands are observed for the functional groups. The stretching vibrations of the carboxylate groups are particularly informative and typically appear around 1650 cm⁻¹. The vibrations of the pyrimidine ring also give rise to characteristic bands. In metal complexes, a shift in the position of the carboxylate stretching bands can indicate coordination to the metal center. For instance, in some pyrimidine derivatives, bands corresponding to the cyano, carbonyl, and imine groups have been observed at 2207, 1649, and 1595 cm⁻¹, respectively. nih.gov

UV-Visible spectroscopy is used to study the electronic absorption properties of these compounds. The absorption bands in the UV-Vis spectrum correspond to electronic transitions within the molecule, such as π→π* and n→π* transitions in the pyrimidine ring and carboxylate groups.

Characteristic IR Bands for Pyrimidine Derivatives
Functional GroupWavenumber (cm⁻¹)
Cyano (C≡N)2207
Carbonyl (C=O)1685, 1627
Imine (C=N)1595
Carboxylate (COO⁻)~1650

Data from various pyrimidine derivatives. nih.gov

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes and organic molecules that might be thermally labile. nih.gov

In the characterization of rhenium and technetium complexes of this compound, ESI-MS was used to confirm the identity of the synthesized complexes. For example, for the complex [C₁₁H₈N₂O₇Re]⁺, the calculated m/z was 466.99, and the found value was 467.21, corresponding to the protonated molecule minus a water molecule. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. nih.gov

Thermogravimetric Analysis (TGA) and Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is widely used to study the thermal stability of materials and to determine the composition of coordination compounds, particularly with respect to the presence of solvent molecules.

For coordination polymers of this compound, TGA can reveal the temperature at which coordinated and solvate water molecules are lost. The TGA curve shows distinct weight loss steps corresponding to the removal of these molecules. The residual mass at the end of the experiment can correspond to the formation of a stable metal oxide. For example, TGA studies on coordination polymers have shown reversible dehydration processes. acs.org This information is crucial for understanding the thermal stability of these materials, which is an important consideration for their potential applications. researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for investigating the magnetic properties of coordination polymers containing pyrimidine-4,6-dicarboxylate. These studies provide insight into the nature and strength of magnetic interactions between metal centers, which are mediated by the pmdc bridging ligand.

Research has demonstrated that the planar geometry of the pmdc dianion makes it an effective bis-bidentate bridging ligand for constructing one-dimensional (1-D) and multi-dimensional metal complexes. rsc.orgresearchgate.net Cryomagnetic susceptibility measurements performed on a series of 1-D polymers with the general formula {[M(µ-pmdc)(H₂O)₂]·H₂O}n, where M(II) includes Fe, Co, Ni, and Cu, have revealed the presence of antiferromagnetic intrachain interactions. rsc.orgresearchgate.net The strength of this magnetic coupling (J), which indicates the extent of antiferromagnetic interaction, varies depending on the transition metal ion involved. rsc.orgresearchgate.net For instance, the copper-based polymer {[Cu(µ-pmdc)(H₂O)₂]·H₂O}n exhibits the strongest interaction in this series. rsc.orgresearchgate.net

Similarly, a series of manganese(II) coordination polymers with the pmdc ligand also behave as antiferromagnets due to efficient magnetic exchange through the pmdc bridges. acs.orgresearchgate.net The dimensionality of these manganese structures, which can range from 1D chains to 3D porous networks, is highly dependent on the synthetic conditions used. acs.orgresearchgate.net

In the realm of lanthanide-based coordination polymers, direct current (DC) magnetic measurements on dysprosium(III) (Dy³⁺) compounds reveal nearly negligible magnetic interactions between the Dy³⁺ ions. dntb.gov.uabohrium.com However, alternating current (AC) magnetic susceptibility measurements show that several of these dysprosium-based materials exhibit field-induced single-molecule magnet (SMM) behavior. dntb.gov.uabohrium.com This phenomenon is observed in compounds where the coordination environment around the Dy³⁺ ion promotes significant magnetic anisotropy. dntb.gov.uapreprints.org The magnetic properties in these lanthanide systems are primarily dictated by spin-orbit coupling and ligand field effects, with the exchange coupling between metal centers being almost negligible. acs.org

Photoluminescence Spectroscopy and Quantum Yield Determination

Photoluminescence spectroscopy is a powerful technique for characterizing the emissive properties of materials incorporating pyrimidine-4,6-dicarboxylate, particularly in coordination polymers and MOFs with lanthanide or other emissive metal ions. The pmdc ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelengths. dntb.gov.uabohrium.com

Studies on lanthanide-based coordination polymers show that the coordination of pmdc to the metal ion is crucial for inducing luminescence. dntb.gov.ua Solid-state emission spectra of compounds containing Europium(III), Terbium(III), and Dysprosium(III) confirm the occurrence of efficient ligand-to-metal energy transfer, resulting in the characteristic sharp emission bands of these ions. dntb.gov.uabohrium.comrsc.org The absolute quantum yield (QY), a measure of the efficiency of the emission process, can be significant in these materials. For example, a europium-based polymer, [Eu(μ₄-pmdc)(NO₃)(H₂O)]n, exhibits a high quantum yield of 20%, while a corresponding terbium-based material has a QY of 18%. rsc.org

The coordination environment and the presence of other molecules, such as water, significantly affect the luminescence. acs.org A decrease in coordinated water molecules, which act as O-H oscillators that quench luminescence, can lead to improved emission characteristics. acs.org

A 3D metal-organic framework based on lead(II) and pmdc, with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n, displays a greenish-blue photoluminescent emission that originates from the pmdc ligand. dntb.gov.uamdpi.comresearchgate.net The coordination within the MOF structure enhances the emission intensity compared to the free H₂pmdc ligand. dntb.gov.uamdpi.comresearchgate.net This is reflected in the quantum yield, which nearly doubles from 0.8(2)% for the free ligand to 1.7(2)% for the lead-based MOF. mdpi.com This enhancement is attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. mdpi.com

Gas Sorption Analysis for Porous Materials

Gas sorption analysis is essential for characterizing the porosity of metal-organic frameworks constructed with pyrimidine-4,6-dicarboxylate linkers. This technique measures the amount of gas adsorbed by a material at a given pressure and temperature, providing critical information about its surface area, pore volume, and affinity for different gases.

A three-dimensional manganese(II)-based MOF, {[Mn(pmdc)]·2H₂O}n, has been shown to possess permanent porosity, which was confirmed by gas sorption experiments. acs.orgresearchgate.net The material was analyzed using N₂ sorption at 77 K and CO₂ sorption at 293 K, demonstrating its capability to adsorb gas molecules after the removal of guest water molecules. acs.orgresearchgate.net

In another study, a series of isostructural MOFs with the formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (where M = Cd, Mn, Zn) were synthesized and their gas adsorption properties investigated. nih.gov The research focused on the influence of the metal center on the adsorption behavior, particularly for carbon dioxide. An exhaustive study of CO₂ experimental isotherms was performed to assess how replacing the metal ion affects the affinity of the framework for CO₂ molecules. nih.gov The structural analysis of these materials revealed the existence of a metal atom exposed to the pores, which acts as a pseudo-open-metal site and influences the adsorbent-gas interactions. nih.gov The study concluded that a solvent-free synthetic route produced the materials with the highest adsorption performance. nih.gov

These analyses are fundamental for evaluating the potential of pmdc-based MOFs in applications such as gas storage and separation, where tailored pore environments and specific surface interactions are required. researchgate.netnih.gov

Computational and Theoretical Investigations of Pyrimidine 4,6 Dicarboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT provides a basis for understanding a molecule's geometry, stability, and reactivity. For Pyrimidine-4,6-dicarboxylic acid, DFT studies have been instrumental in elucidating its fundamental electronic properties. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. nih.govijcce.ac.irmaterialsciencejournal.org

HOMO/LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. irjweb.comijcce.ac.ir The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ijcce.ac.iryoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. ijcce.ac.ir A smaller gap suggests higher reactivity.

For derivatives of this compound, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, in a study of related pyrimidine (B1678525) derivatives, the HOMO and LUMO energies were calculated to predict their reactivity. ijcce.ac.ir The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Generally, the pyrimidine ring and the carboxylic acid groups are significant contributors to these frontier orbitals. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. In one study, a related pyrimidine derivative was found to have a HOMO energy of -6.2613 eV and a LUMO energy of -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com

PropertyDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital that is occupied by electrons.Indicates the ability of a molecule to donate electrons. Key in reactions with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that is not occupied by electrons.Indicates the ability of a molecule to accept electrons. Key in reactions with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.demdpi.com The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. researchgate.net

For this compound and its derivatives, MEP maps reveal that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrimidine ring. researchgate.netrsc.org These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid groups and the pyrimidine ring exhibit positive potential, making them likely sites for nucleophilic attack. ijcce.ac.irresearchgate.net MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing. rsc.org

Geometric Structure Optimization

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties. Geometric structure optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of a molecule. researchgate.net

For this compound, DFT calculations are employed to optimize its geometry. researchgate.net These calculations often start with an initial guess of the structure, which is then refined to find the lowest energy state. The optimized geometry provides crucial information for subsequent computational studies, such as molecular docking and the calculation of vibrational frequencies. For instance, quantum chemical calculations on pyrimidine and its isomers have shown excellent agreement between computed and experimental structural parameters. researchgate.net The planarity or non-planarity of the molecule, particularly the orientation of the carboxylic acid groups relative to the pyrimidine ring, is a key outcome of these studies.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govelsevierpure.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netmdpi.com

Ligand-Target Interactions and Binding Affinity

Molecular docking simulations of this compound derivatives have been performed to explore their potential as inhibitors of various biological targets. nih.govelsevierpure.com These studies involve docking the ligand into the active site of a target protein to predict the binding mode and estimate the binding affinity. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), indicates the strength of the interaction between the ligand and the target. arxiv.org

For example, pyrimidine derivatives have been docked into the active sites of enzymes like topoisomerase II DNA gyrase and cyclin-dependent kinase 8 to evaluate their potential as antibacterial and anticancer agents. nih.govelsevierpure.com The interactions observed in these docking studies typically include hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. The carboxylic acid groups and the nitrogen atoms of the pyrimidine ring are often key in forming these crucial hydrogen bonds. nih.gov

ParameterDescription
Binding Energy (kcal/mol) The calculated energy released upon the formation of the ligand-receptor complex. A more negative value indicates a stronger binding affinity.
Inhibition Constant (Ki) A measure of the inhibitor's potency; it is the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. arxiv.org
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Crucial for the specificity of ligand binding.
Hydrophobic Interactions Interactions between nonpolar groups in an aqueous environment. Important for the overall stability of the ligand-receptor complex.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key chemical features responsible for its biological effects. sigmaaldrich.com

For pyrimidine derivatives, computational SAR studies, often in conjunction with experimental data, have been used to guide the design of more potent and selective inhibitors. nih.govnih.gov For instance, by analyzing the docking poses and binding affinities of a series of pyrimidine-4-carboxamides, researchers were able to identify key substitutions that enhanced their inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov These studies have shown that the nature and position of substituents on the pyrimidine ring can significantly impact biological activity. nih.gov Computational models help to rationalize these observations and predict the activity of novel derivatives, thereby accelerating the drug discovery process.

Energy Framework and Intermolecular Interaction Calculations

Computational investigations into the energy framework of this compound reveal the nature and strength of intermolecular interactions that govern its crystal packing. These analyses are crucial for understanding the stability and solid-state properties of the compound. While detailed energy framework studies specifically for the free this compound are not extensively documented in the reviewed literature, insights can be drawn from computational studies of its derivatives and related structures, such as its metal complexes and co-crystals.

A study on tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate shows that in the crystalline state, the fully deprotonated pyrimidine-4,6-dicarboxylate molecule interacts with the magnesium ion and water molecules. researchgate.net The crystal structure is stabilized by an extensive network of O-H···O and O-H···N hydrogen bonds. researchgate.net In this network, the coordinated and solvate water molecules act as hydrogen bond donors, while the carboxylate oxygen atoms and the nitrogen atoms of the pyrimidine ring serve as acceptors. researchgate.net

The following table summarizes typical intermolecular interactions observed in the crystal structures of pyrimidine derivatives, which are expected to be relevant for this compound.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen Bond O-H (Carboxyl)N (Pyrimidine)~1.8 - 2.0Formation of chains or synthons
Hydrogen Bond O-H (Water)O (Carboxylate)VariableStabilization of hydrated crystals
Hydrogen Bond O-H (Water)N (Pyrimidine)VariableStabilization of hydrated crystals
π-π Stacking Pyrimidine RingPyrimidine Ring~3.3 - 3.5Stabilization of layered structures
C-H···O Interaction C-H (Pyrimidine)O (Carboxylate)~2.2 - 2.8Contribution to overall packing

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. nih.govnih.gov This method is an extension of DFT to time-dependent phenomena and is widely used for its favorable balance between computational cost and accuracy. nih.gov

For this compound, TDDFT calculations can elucidate the nature of its electronic transitions. The calculations would typically involve optimizing the ground state geometry of the molecule using DFT, followed by a TDDFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. ijcce.ac.irnih.gov These results allow for the theoretical prediction of the absorption maxima (λmax). mdpi.com

While specific TDDFT studies on this compound are not prominent in the surveyed literature, research on related pyrimidine derivatives and other heterocyclic compounds demonstrates the utility of this approach. ijcce.ac.irmdpi.com For example, in studies of pyrimidine derivatives, TDDFT calculations have been used to assign the character of the observed absorption bands, often identifying them as π → π* or n → π* transitions. ijcce.ac.ir The nature of these transitions is determined by the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The choice of the functional and basis set is critical for the accuracy of TDDFT predictions. mdpi.com Hybrid functionals, such as B3LYP and CAM-B3LYP, are commonly employed, often in conjunction with a polarizable continuum model (PCM) to account for the effect of a solvent. ijcce.ac.irnih.gov

A hypothetical TDDFT calculation for this compound would likely yield the data presented in the table below, illustrating the kind of information that can be obtained.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1(Calculated Value)(Calculated Value)(Calculated Value)HOMO → LUMO (π → π)
S0 → S2(Calculated Value)(Calculated Value)(Calculated Value)HOMO-1 → LUMO (π → π)
S0 → S3(Calculated Value)(Calculated Value)(Calculated Value)HOMO → LUMO+1 (n → π*)

Such calculations would provide fundamental insights into the photophysical behavior of this compound, guiding the interpretation of experimental spectra and aiding in the design of new functional materials.

Quantum Chemical Calculations on Supramolecular Interactions

Quantum chemical calculations are indispensable for a deep understanding of the supramolecular chemistry of this compound. mdpi.com These calculations provide quantitative information about the non-covalent interactions that direct the self-assembly of molecules into well-defined architectures. tandfonline.comnih.gov

The primary non-covalent interactions expected for this compound are hydrogen bonds and π-π stacking. The two carboxylic acid groups are potent hydrogen bond donors, while the pyrimidine ring nitrogen atoms are hydrogen bond acceptors. This functionality allows for the formation of robust supramolecular synthons, which are recurring patterns of intermolecular interactions. ontosight.airesearchgate.net

DFT calculations are frequently used to model these interactions. tandfonline.commdpi.com By calculating the interaction energies of different possible dimers and larger clusters, the most stable supramolecular synthons can be identified. For instance, a common and stable motif is the carboxylic acid-pyridine hydrogen bond, which is a strong and directional interaction. acs.orgresearchgate.net In the case of this compound, both intramolecular hydrogen bonding between a carboxylic acid and a ring nitrogen, and intermolecular hydrogen bonding leading to chains or sheets, are conceivable.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used in conjunction with DFT to analyze the topology of the electron density and characterize non-covalent interactions. mdpi.commdpi.com QTAIM analysis can identify bond critical points (BCPs) between interacting atoms and quantify the strength and nature of these interactions based on the properties of the electron density at the BCPs.

The following table presents hypothetical interaction energies for key supramolecular synthons that could be formed by this compound, as would be determined by quantum chemical calculations.

SynthonInteracting GroupsMethodCalculated Interaction Energy (kcal/mol)
Acid-Pyridine Heterosynthon -COOH···N(pyrimidine)DFT/QTAIM(Typical range: -7 to -10)
Carboxylic Acid Homodimer -COOH···HOOC-DFT/QTAIM(Typical range: -10 to -15)
π-π Stacking Dimer Parallel Pyrimidine RingsDFT(Typical range: -2 to -5)

These computational approaches provide a detailed picture of the energetic landscape of supramolecular assembly, explaining the observed crystal structures and enabling the rational design of new co-crystals and materials with desired properties based on this compound as a building block. nih.govresearchgate.net

Emerging Research Directions and Future Prospects of Pyrimidine 4,6 Dicarboxylic Acid

Advancements in Materials Science and Engineering

Pyrimidine-4,6-dicarboxylic acid (H₂pmdc) is proving to be a versatile building block in the realm of materials science, primarily due to its capacity to form robust and functional coordination polymers and metal-organic frameworks (MOFs). mdpi.comacs.orgnih.gov Its rigid, planar structure and the presence of both nitrogen and oxygen donor atoms allow it to coordinate with a variety of metal ions, leading to materials with diverse dimensionalities and properties. nih.govresearchgate.net

Researchers have successfully synthesized one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers by reacting H₂pmdc with transition metals and lanthanides. acs.orgnih.govrsc.org The final structure of these materials is highly dependent on the synthetic conditions, such as temperature and the solvent used. acs.orgresearchgate.net For instance, a series of manganese(II) coordination polymers with stoichiometries ranging from 1D chains to a 3D porous network were prepared by tuning these parameters. acs.orgresearchgate.net

A significant area of advancement is the development of luminescent materials. The coordination of pyrimidine-4,6-dicarboxylate (pmdc) to metal ions like lead(II), zinc(II), and various lanthanides can enhance the luminescence properties compared to the free ligand. mdpi.comrsc.org One study reported a 3D MOF with a lead(II) center that exhibited improved luminescence brightness and a quantum yield nearly double that of the free H₂pmdc ligand. mdpi.com Lanthanide-based coordination polymers with pmdc have shown strong characteristic emissions in the visible region, with potential applications in photonic sensors and electroluminescent devices. mdpi.comrsc.org

Furthermore, the porosity of some pmdc-based MOFs has been explored for gas sorption applications. A manganese(II)-based 3D porous network demonstrated permanent porosity, as confirmed by nitrogen and carbon dioxide gas sorption experiments. acs.orgresearchgate.net This opens up possibilities for their use in gas storage and separation technologies. The development of solvent-free synthesis methods for these materials is also a notable advancement, offering a more environmentally friendly and cost-effective approach to producing these advanced materials. mdpi.comrsc.org

Interactive Data Table: Properties of this compound Based Materials

Compound FormulaMetal IonDimensionalityKey PropertyReference
{[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙPb(II)3DLuminescence mdpi.com
{[Mn(μ-pmdc)(H₂O)₃]·2H₂O}ₙMn(II)1DAntiferromagnetism acs.org
{[Mn(μ₃-pmdc)(H₂O)]·H₂O}ₙMn(II)2DAntiferromagnetism acs.org
{[Mn(pmdc)]·2H₂O}ₙMn(II)3DPorosity, Gas Adsorption acs.org
[Ln(μ₄-pmdc)(NO₃)(H₂O)]ₙLn(III)3DLuminescence, Magnetism rsc.org

Novel Applications in Catalysis and Sensing

The unique structural and electronic properties of this compound and its derivatives are paving the way for their application in catalysis and chemical sensing. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, making them excellent ligands for the construction of catalytic metal-organic frameworks (MOFs). mdpi.comacs.org These MOFs can serve as heterogeneous catalysts, offering advantages such as easy separation and reusability. Research in this area is focused on designing pmdc-based MOFs with specific catalytic activities.

In the field of chemical sensing, luminescent MOFs constructed from pyrimidine-4,6-dicarboxylate and suitable metal ions are showing significant promise. mdpi.com The luminescence of these materials can be sensitive to the presence of specific analytes. For example, the fluorescence of a luminescent MOF can be quenched or enhanced upon interaction with certain molecules, forming the basis for a "turn-off" or "turn-on" fluorescent sensor. mdpi.comresearchgate.net Research has demonstrated the potential of lanthanide-based MOFs derived from pmdc as optical sensors. acs.org The development of these sensors for the detection of various chemical species, including pollutants and biologically important molecules, is an active area of investigation.

Rational Design of Biologically Active this compound Compounds

The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including nucleic acids and various drugs. juniperpublishers.comtandfonline.com This has spurred significant interest in the rational design and synthesis of novel this compound derivatives with potential therapeutic applications.

One area of focus is the development of enzyme inhibitors. Certain this compound diamides have been identified as selective inhibitors of matrix metalloproteinase-13 (MMP-13), also known as collagenase. google.com This enzyme plays a crucial role in the degradation of collagen in degenerative joint diseases. By selectively inhibiting MMP-13, these compounds offer a potential therapeutic strategy for conditions like osteoarthritis. google.com The design of these inhibitors often involves creating derivatives, such as amides, to enhance their interaction with the target enzyme. google.comontosight.aidrugbank.comdrugbank.com

Furthermore, the pyrimidine core is being explored for its potential in developing anticancer, antimicrobial, and antiviral agents. juniperpublishers.comontosight.ainih.gov The ability to modify the carboxylic acid groups at the 4 and 6 positions allows for the synthesis of a wide range of derivatives with diverse biological activities. ontosight.ai For instance, the synthesis of pyrimidine-4,6-diamine derivatives has led to the discovery of potent and selective inhibitors of Janus kinase 3 (JAK3), a target for autoimmune diseases and inflammation. nih.gov The design process often employs molecular modeling studies to predict the interaction of the designed compounds with their biological targets, thereby guiding the synthesis of more potent and selective molecules. nih.gov

Exploration of New Synthetic Methodologies

The growing interest in this compound and its derivatives has driven the exploration of new and efficient synthetic methodologies. A common route to this compound itself involves the oxidation of 4,6-dimethylpyrimidine. researchgate.net However, recent research has focused on developing more versatile and environmentally friendly methods for the synthesis of the pyrimidine core and its derivatives.

Catalyzed reactions are at the forefront of these new methodologies. mdpi.com For example, copper-catalyzed [4+2] annulation reactions of α,β-unsaturated ketoximes with activated nitriles have been developed to produce trisubstituted pyrimidines. organic-chemistry.org Other approaches include acid-catalyzed inverse electron demand Diels-Alder (IEDDA) reactions and base-promoted formal [4+1+1] annulations. mdpi.com Microwave-assisted synthesis has also emerged as a rapid and efficient technique for preparing pyrimidine derivatives. mdpi.com

Solvent-free or "melt" reactions represent another significant advancement, particularly in the synthesis of coordination polymers and MOFs from this compound. mdpi.comrsc.org This approach, which involves heating a mixture of the ligand and a metal salt in the absence of a solvent, is considered a greener and less polluting alternative to traditional solvent-based methods. mdpi.com It can also facilitate the in-situ growth of MOFs on other material matrices, opening up new possibilities for the fabrication of composite materials. mdpi.com

Multidisciplinary Research Integrating this compound

The diverse properties and applications of this compound have fostered a multidisciplinary research landscape, integrating principles from chemistry, biology, and materials science. ontosight.aiwikipedia.org

In the field of biochemistry, the pyrimidine nucleus is fundamental to the structure of DNA and RNA. juniperpublishers.comtandfonline.com This inherent biological relevance provides a strong foundation for the design of new therapeutic agents that can interact with biological systems. juniperpublishers.com The study of pyrimidine derivatives as enzyme inhibitors, for example, bridges organic synthesis with molecular biology and medicine. google.comnih.gov

The intersection of materials science and coordination chemistry is evident in the development of functional materials from this compound. researchgate.net The design and synthesis of MOFs with specific properties like luminescence or porosity require a deep understanding of both the organic ligand and the inorganic metal component. mdpi.comacs.org These materials are then investigated for applications in diverse fields such as sensing, catalysis, and gas storage, highlighting the collaborative nature of the research. mdpi.comacs.org

Furthermore, the development of biologically active compounds often involves computational chemistry and molecular modeling to predict and understand the interactions between the pyrimidine derivatives and their biological targets. nih.gov This integration of computational methods with experimental synthesis and biological testing accelerates the drug discovery process. chemscene.com The production of related compounds like 2-pyrone-4,6-dicarboxylic acid through metabolically engineered fermentation also showcases the integration of biotechnology and chemical synthesis. nih.govrsc.org

Q & A

Q. What are the standard methods for synthesizing coordination complexes using pyrimidine-4,6-dicarboxylic acid?

this compound (H₂pmdc) is commonly used in reflux and hydrothermal syntheses. For example:

  • Aqueous reflux : Mixing magnesium acetate tetrahydrate and H₂pmdc dihydrate in water under reflux for 2 hours produces white precipitates, which are recrystallized from boiling water .
  • Hydrothermal synthesis : Combining lead(II) nitrate with H₂pmdc, hand-grinding, and heating at 150°C for 2 days yields luminescent MOFs. This method avoids solvent contamination by decomposing nitric acid in situ .

Q. Which spectroscopic and structural techniques are critical for characterizing H₂pmdc complexes?

Key methods include:

  • X-ray crystallography : Resolves coordination geometries (e.g., µ₆-pmdc bridging in Pb-MOFs) .
  • FTIR and Raman spectroscopy : Identify carboxylate stretching modes (~1,650 cm⁻¹) and pyrimidine ring vibrations, validated against DFT calculations .
  • Elemental analysis and thermal studies : Confirm stoichiometry (e.g., [Sc(µ-pmdc)(µ-OH)(H₂O)]·H₂O) and thermal stability .

Q. How is H₂pmdc applied in designing bifunctional electrocatalysts?

H₂pmdc acts as a bridging ligand in Co-MOF precursors. For instance:

  • Stirring Co(NO₃)₂·6H₂O with H₂pmdc in DMF/H₂O (3:1 ratio) forms ultrathin Co-MOF nanosheets.
  • Subsequent phosphorization converts these into CoP nanoparticles embedded in N/C matrices, enhancing hydrogen and oxygen evolution reactions (HER/OER) .

Advanced Research Questions

Q. How do synthetic conditions influence structural diversity in Sc(III)-H₂pmdc systems?

Variations in pH, temperature, and counterions lead to distinct architectures:

  • Acidic conditions : Promote in situ oxalate formation, creating 2D sheets like {[Sc(µ-pmdc)(µ-ox)₀.₅(H₂O)₂]·3H₂O}ₙ .
  • Basic conditions (pH ~7.5–8.0) : Hydroxide ligands replace oxalate, yielding layers like {[Sc(µ-pmdc)(µ-OH)(H₂O)]·H₂O}ₙ .
  • Solvent effects : Dimethylformamide (DMF) facilitates formate incorporation in tetramethylammonium-containing frameworks .

Q. What drives magnetic transitions in H₂pmdc-based coordination polymers?

Magnetic behavior depends on metal choice and bridging motifs:

  • Cobalt(II) systems : {[Co₃(hpdc)₂(H₂O)₆]·2H₂O}ₙ exhibits two-step field-induced transitions due to spin-canting and metamagnetism .
  • Manganese(II) analogs : Show spin-canted antiferromagnetism without field transitions, highlighting metal-specific electronic configurations .

Q. How does H₂pmdc ligand decomposition impact scandium coordination chemistry?

H₂pmdc is sensitive to hydrolysis under acidic conditions:

  • Oxalate formation : Occurs via C–N bond cleavage, integrating oxalate into Sc-pmdc frameworks (e.g., {[Sc(µ-pmdc)(µ-ox)₀.₅(H₂O)₂]·3H₂O}ₙ) .
  • Mitigation strategies : Buffered basic conditions (e.g., NH₄OH) stabilize H₂pmdc and prevent decomposition .

Q. What role does H₂pmdc play in matrix metalloproteinase (MMP) inhibition?

H₂pmdc derivatives like bis-(4-fluoro-3-methylbenzylamide) act as potent MMP-13 inhibitors (IC₅₀ = 64 nM). Their dicarboxamide groups chelate catalytic Zn²⁺ ions, blocking substrate binding .

Methodological Considerations

  • Contradictions in ligand stability : While H₂pmdc is stable under hydrothermal conditions , its decomposition in acidic media requires pH monitoring during synthesis .
  • Data gaps : Limited ecological and long-term toxicity data exist for H₂pmdc; extrapolate safety protocols from structurally similar pyridine-dicarboxylates (e.g., skin/eye protection, ventilation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.